Cas no 2137718-09-1 (3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester)

3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester
-
- Inchi: 1S/C11H14O4/c1-11(2,3)9-8(10(13)14-4)5-7(6-12)15-9/h5-6H,1-4H3
- InChI Key: XMWBZOWLKSGMBV-UHFFFAOYSA-N
- SMILES: O1C(C=O)=CC(C(OC)=O)=C1C(C)(C)C
3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673349-2.5g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 2.5g |
$2660.0 | 2023-03-11 | ||
Enamine | EN300-673349-10.0g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 10.0g |
$5837.0 | 2023-03-11 | ||
Enamine | EN300-673349-1.0g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-673349-0.25g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 0.25g |
$1249.0 | 2023-03-11 | ||
Enamine | EN300-673349-5.0g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 5.0g |
$3935.0 | 2023-03-11 | ||
Enamine | EN300-673349-0.05g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 0.05g |
$1140.0 | 2023-03-11 | ||
Enamine | EN300-673349-0.5g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 0.5g |
$1302.0 | 2023-03-11 | ||
Enamine | EN300-673349-0.1g |
methyl 2-tert-butyl-5-formylfuran-3-carboxylate |
2137718-09-1 | 0.1g |
$1195.0 | 2023-03-11 |
3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester Related Literature
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on 3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester
3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester and CAS No. 2137718-09-1: A Comprehensive Overview
3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester, identified by the CAS number 2137718-09-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in the development of novel therapeutic agents. The unique structural features of this molecule, including its ester functionality and the presence of a formyl group, make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The< strong>2-(1,1-dimethylethyl)-5-formyl substituent in the molecular structure of this compound imparts distinct reactivity and functional properties. The tert-butyl group (1,1-dimethylethyl) provides steric hindrance, which can influence the compound's solubility and interaction with biological targets. Meanwhile, the formyl group (CHO) serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex molecules through condensation reactions or reduction to alcohols. These features make it an attractive building block for medicinal chemists aiming to develop new drugs.
In recent years, there has been growing interest in furan-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that furan derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The< strong>3-furancarboxylic acid core structure is particularly noteworthy for its ability to interact with various biological targets, including enzymes and receptors. This has led to extensive research into designing furan-based molecules with enhanced pharmacological profiles.
One of the most compelling aspects of< strong>CAS No. 2137718-09-1 is its potential application in drug discovery. The ester functionality in the molecule allows for facile derivatization, enabling chemists to explore a wide range of structural variations. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. Furthermore, the formyl group can be used to introduce additional functional moieties, such as amides or thiols, which are common motifs in active pharmaceutical ingredients (APIs).
The synthesis of< strong>3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of a furan derivative followed by selective functionalization at the 2- and 5-positions. The introduction of the tert-butyl group at the 2-position adds steric bulk, which can be beneficial for improving binding affinity to biological targets. Subsequent formylation at the 5-position provides a reactive site for further chemical manipulation.
The< strong>methyl ester moiety in the molecule enhances its solubility in organic solvents commonly used in synthetic chemistry. This property is advantageous during purification and isolation steps, as it allows for easier handling and crystallization. Additionally, esters are known to be relatively stable under various reaction conditions, making them suitable for long synthetic sequences without significant degradation.
In academic research circles,< strong>CAS No. 2137718-09-1 has been employed as a key intermediate in several innovative synthetic strategies. For instance, it has been used to develop novel heterocyclic compounds with potential therapeutic applications. Researchers have leveraged its reactivity to construct complex molecular frameworks that mimic natural products or designed small molecules targeting specific biological pathways.
The pharmaceutical industry has also shown interest in this compound due to its structural versatility and potential biological activity. Preclinical studies have begun to explore its interactions with various enzymes and receptors relevant to human health conditions such as inflammation and cancer. The preliminary findings suggest that derivatives of this compound may exhibit promising pharmacological effects when optimized further.
The role of computational chemistry in studying< strong>3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester cannot be overstated. Molecular modeling techniques have been instrumental in predicting its binding affinity to biological targets and understanding its mechanism of action. These simulations provide valuable insights into how structural modifications can enhance its efficacy and reduce potential side effects.
The future prospects for< strong>CAS No. 2137718-09-1 are bright given its multifaceted utility in synthetic chemistry and drug discovery. As research continues to uncover new biological activities associated with furan derivatives, this compound is likely to play an increasingly important role in developing next-generation therapeutic agents.
2137718-09-1 (3-Furancarboxylic acid, 2-(1,1-dimethylethyl)-5-formyl-, methyl ester) Related Products
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)




